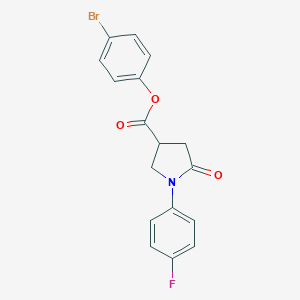
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, studies have suggested that the compound may act through various pathways such as inhibition of enzymes, modulation of receptors, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects such as anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been found to modulate the immune system and exhibit antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments such as its ease of synthesis, good solubility, and good stability. However, the compound also has some limitations such as its low bioavailability and limited water solubility.
Zukünftige Richtungen
There are several future directions for research on 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate. Some of the potential research areas include:
1. Further studies on the mechanism of action of the compound to understand its mode of action.
2. Development of analogs of the compound with improved pharmacological properties.
3. Investigation of the compound's potential as a drug lead compound for the treatment of various diseases.
4. Studies on the compound's potential as a molecular probe for studying biological processes.
5. Investigation of the compound's potential as a therapeutic agent for viral infections.
Conclusion:
In conclusion, this compound is a compound that has shown promising potential in various scientific research fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the compound's potential applications and to develop analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-bromobenzyl chloride, 4-fluorophenylacetic acid, and pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in several scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit promising activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a drug lead compound and has shown to have good drug-like properties.
Eigenschaften
Molekularformel |
C17H13BrFNO3 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
(4-bromophenyl) 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H13BrFNO3/c18-12-1-7-15(8-2-12)23-17(22)11-9-16(21)20(10-11)14-5-3-13(19)4-6-14/h1-8,11H,9-10H2 |
InChI-Schlüssel |
OZOVPMZMGAQLAR-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)

![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)